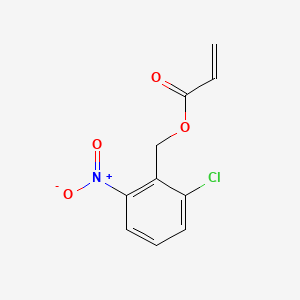

(2-Chloro-6-nitrophenyl)methyl acrylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

84029-89-0 |

|---|---|

Fórmula molecular |

C10H8ClNO4 |

Peso molecular |

241.63 g/mol |

Nombre IUPAC |

(2-chloro-6-nitrophenyl)methyl prop-2-enoate |

InChI |

InChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2 |

Clave InChI |

XXUNKTOVRVXXGY-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 2 Chloro 6 Nitrophenyl Methyl Acrylate

Precursor Synthesis and Functionalization Strategies

Synthesis of 2-Chloro-6-nitrophenylmethanol Derivatives

The synthesis of (2-chloro-6-nitrophenyl)methanol typically begins with a suitable substituted toluene (B28343) derivative. One common starting material is 2-chloro-6-nitrotoluene (B1664060). The preparation of 2-chloro-6-nitrotoluene can be achieved through the chlorination of o-nitrotoluene using a suitable catalyst, such as iron filings. prepchem.comprepchem.com This process, however, can lead to the formation of isomeric byproducts, necessitating purification. prepchem.com

Once 2-chloro-6-nitrotoluene is obtained, the next crucial step is the functionalization of the methyl group to a hydroxymethyl group. This transformation can be approached through various standard organic synthesis methods. While a specific, detailed procedure for the direct conversion of 2-chloro-6-nitrotoluene to (2-chloro-6-nitrophenyl)methanol is not extensively documented in readily available literature, analogous transformations are well-established. For instance, the oxidation of the corresponding benzyl (B1604629) alcohol to the benzoic acid is a known reaction, confirming the chemical stability of the alcohol under certain oxidative conditions. chemicalbook.com

Esterification and Acrylation Techniques for Aromatic Alcohols

With (2-chloro-6-nitrophenyl)methanol in hand, the subsequent step involves its esterification to introduce the acrylate (B77674) moiety. Several established methods for the esterification of alcohols are applicable, each with its own set of advantages and considerations.

Direct esterification involves the reaction of (2-chloro-6-nitrophenyl)methanol with acrylic acid in the presence of an acid catalyst. This is an equilibrium-limited reaction, and therefore, the removal of water is often necessary to drive the reaction towards the product side. Common catalysts for this transformation include strong mineral acids like sulfuric acid. researchgate.net The reaction conditions, such as temperature and catalyst loading, significantly influence the reaction rate and equilibrium conversion. researchgate.net For instance, studies on the esterification of acrylic acid with other alcohols have shown that increasing the temperature generally increases the conversion rate. researchgate.net

Recent research has also explored the use of solid acid catalysts, which offer advantages in terms of easier separation and potential for recycling. Zinc(II) salts, for example, have been investigated as low-toxicity catalysts for the direct esterification of acrylic acid. researchgate.net

Transesterification offers an alternative route to (2-Chloro-6-nitrophenyl)methyl acrylate. This method involves reacting (2-chloro-6-nitrophenyl)methanol with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. The reaction proceeds by exchanging the alcohol group of the ester. This approach can be advantageous as it avoids the production of water.

A highly effective method for the synthesis of acrylate esters is the reaction of the alcohol with acryloyl chloride. youtube.com This reaction is generally fast and not reversible, leading to high yields of the desired ester. The reaction of (2-chloro-6-nitrophenyl)methanol with acryloyl chloride would produce this compound and hydrochloric acid (HCl) as a byproduct.

Due to the generation of HCl, this reaction is typically carried out in the presence of a base to neutralize the acid. researchgate.net Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. researchgate.net The choice of solvent is also important, with inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.net The reaction is often performed at low temperatures to control its exothermic nature. youtube.com

Catalytic Systems and Reaction Conditions for Esterification

The choice of catalyst and reaction conditions is paramount in achieving efficient esterification. For direct esterification with acrylic acid, both homogeneous and heterogeneous catalysts are utilized.

Homogeneous Catalysts:

Sulfuric Acid: A widely used and effective catalyst for direct esterification. researchgate.net The concentration of the catalyst can affect the reaction rate. researchgate.net

Hydrochloric Acid: Another strong acid catalyst that can be used for esterification. researchgate.net

Heterogeneous Catalysts:

Zinc(II) Salts: Investigated as less toxic alternatives to strong mineral acids for the direct esterification of acrylic acid. researchgate.net

CeO2: Cerium oxide has been shown to be an effective heterogeneous catalyst for the direct esterification of benzylcarbamic acid with methanol, suggesting its potential applicability in related systems. nih.gov

For esterifications involving acryloyl chloride, the reaction is typically not catalytic in the traditional sense but requires a stoichiometric amount of a base to act as an acid scavenger.

| Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Solvent | General Conditions |

| (2-chloro-6-nitrophenyl)methanol | Acrylic Acid | Direct Esterification | Sulfuric Acid researchgate.net | Toluene (for azeotropic water removal) | Heating |

| (2-chloro-6-nitrophenyl)methanol | Acrylic Acid | Direct Esterification | Zinc(II) salts researchgate.net | Solvent-free or inert solvent | Heating |

| (2-chloro-6-nitrophenyl)methanol | Methyl Acrylate | Transesterification | Various (e.g., organometallics) | Inert solvent | Heating |

| (2-chloro-6-nitrophenyl)methanol | Acryloyl Chloride | Acylation | Triethylamine researchgate.net | Dichloromethane or THF researchgate.net | Low to ambient temperature |

Acid Catalysis in Acrylate Synthesis

Acid-catalyzed esterification, often referred to as Fischer esterification, represents a fundamental approach to synthesizing acrylate monomers. This method typically involves the reaction of the corresponding alcohol with acrylic acid in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid google.com. The reaction is a reversible equilibrium, and to drive it towards the product, water, a byproduct, is usually removed as it forms.

For the synthesis of this compound, this would involve reacting (2-Chloro-6-nitrophenyl)methanol with acrylic acid. The reaction zone is generally heated to temperatures between 60 and 150 °C google.com. The concentration of the acid catalyst is a critical parameter; for instance, sulfuric acid might be used in amounts ranging from 2 to 8 wt.% relative to the reaction mixture google.com. While this method is straightforward, the conditions required can sometimes lead to side reactions, including polymerization of the acrylate product, necessitating the use of polymerization inhibitors.

Base-Mediated Acrylation Protocols

Base-mediated protocols offer an alternative and often more efficient route for the synthesis of acrylates, particularly for sensitive substrates. A common strategy is the reaction of an alcohol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

A more sophisticated base-mediated approach has been documented for the synthesis of related nitroaryl acrylates. This method starts with a substituted dimethyl malonate, which is then reacted with paraformaldehyde in the presence of potassium carbonate as the base and tetrabutylammonium (B224687) iodide as a phase-transfer catalyst. nih.govacs.org This reaction, typically conducted in toluene at an elevated temperature (e.g., 80 °C), proceeds in high to very high yields. nih.gov Following this general procedure, this compound would be synthesized from a precursor like dimethyl (2-chloro-6-nitrophenyl)malonate. The use of potassium carbonate makes this an effective and widely applicable method for generating complex acrylate monomers. nih.govacs.org

| Precursor | Base | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Dimethyl (2-nitrophenyl)malonate | K₂CO₃ | Bu₄NI | Toluene | 80 °C | 78% |

| Dimethyl (4-fluoro-2-nitrophenyl)malonate | K₂CO₃ | Bu₄NI | Toluene | 80 °C | 88% |

| Dimethyl (4-chloro-2-nitrophenyl)malonate | K₂CO₃ | Bu₄NI | Toluene | 80 °C | 90% |

Solvent Effects and Reaction Optimization

The choice of solvent is paramount in optimizing the synthesis of acrylate monomers, as it influences reactant solubility, reaction rates, and sometimes even product selectivity. The cycloaddition reaction between cyclopentadiene (B3395910) and methyl acrylate is a classic system used to evaluate solvent effects. researchgate.net In base-mediated acrylation, solvents like toluene are often employed. nih.govacs.org For reactions involving substrates with poor solubility, alternative solvents may be necessary. For example, in certain acrylate syntheses, tetrahydrofuran (THF) has been used as a solvent for starting materials that are not readily soluble in other common organic solvents like dichloromethane (CH₂Cl₂). rsc.org The solvent can also play a role in managing the exothermicity of the reaction and in facilitating the separation of products and byproducts during workup. The use of greener, bio-based solvents is also an area of increasing interest to reduce the environmental impact of chemical manufacturing. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of synthetic methodologies for monomers has been increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry are at the forefront of this movement.

Microwave-Assisted Synthesis for Acrylate Monomers

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. aliyuncs.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. researchgate.netntnu.no This technique has been successfully applied to the synthesis of various acrylate esters. For instance, the microwave-assisted esterification of acrylic acid and hexadecyl alcohol saw the reaction time decrease significantly while achieving a yield of 97.5%. researchgate.net This rapid and efficient heating can also minimize the formation of unwanted byproducts. researchgate.net The application of microwave technology to the synthesis of this compound could similarly offer enhanced efficiency and process control.

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | Several hours | 15 min |

| Yield | Lower | 97.5% |

| Microwave Power | N/A | 260 W |

Flow Chemistry Approaches to Monomer Production

Continuous flow manufacturing (CFM) represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability for chemical production. sigmaaldrich.com In a flow reactor, reactants are continuously pumped through a channel or tube, where they mix and react. google.comgoogle.com This approach is particularly well-suited for fast and exothermic reactions like acrylate synthesis, as the high surface-area-to-volume ratio of the reactor allows for excellent temperature control, mitigating the risk of thermal runaways. rsc.orgrsc.org

Flow processes for acrylate monomer synthesis have been developed that demonstrate excellent conversions within very short residence times (0.5 to 5 minutes). rsc.orgrsc.org For example, the reaction of acryloyl chloride with an alcohol in the presence of triethylamine in a continuous flow reactor can achieve high throughput and isolated yields, as demonstrated by the production of n-octyl acrylate with a 95% yield. rsc.orgrsc.org This technology provides a pathway for the on-demand, reliable, and energy-efficient production of specialty monomers like this compound. rsc.org

| Parameter | Value |

|---|---|

| Monomer | n-Octyl acrylate |

| Residence Time | 0.5 - 5 min |

| Throughput | 78.6 g h⁻¹ |

| Isolated Yield | 95% |

Atom Economy and Reaction Efficiency in Monomer Synthesis

A key metric in green chemistry is atom economy, which measures the efficiency of a chemical process in converting the mass of reactants into the desired product. wikipedia.orgjk-sci.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. researchgate.net

When considering the synthesis of this compound, different routes will have different atom economies.

Route A (Addition Reaction): The acid-catalyzed esterification of (2-Chloro-6-nitrophenyl)methanol with acrylic acid produces the acrylate ester and water. This is an addition reaction followed by a condensation, and if viewed as a whole, it is highly atom-economical as water is the only byproduct.

Route B (Substitution Reaction): The reaction of (2-Chloro-6-nitrophenyl)methanol with acryloyl chloride in the presence of a base like triethylamine generates the desired product but also triethylammonium (B8662869) chloride as a stoichiometric byproduct. This leads to a lower atom economy compared to the direct esterification.

For example, a gas-phase pyrolysis of methyl 3-acetoxypropionate to produce methyl acrylate and acetic acid is reported as a 100% atom-economic synthesis. acs.orgacs.org Striving for high atom economy by carefully selecting starting materials and reaction pathways is crucial for developing environmentally responsible manufacturing processes for specialty chemicals. jk-sci.com

Polymerization Kinetics and Mechanistic Studies of 2 Chloro 6 Nitrophenyl Methyl Acrylate

Free Radical Polymerization (FRP) of (2-Chloro-6-nitrophenyl)methyl Acrylate (B77674)

Free radical polymerization (FRP) is a fundamental method for synthesizing polymers, proceeding through initiation, propagation, and termination steps. The kinetics and success of this process for a given monomer are highly dependent on its molecular structure.

Initiation Mechanisms and Initiator Selection

The initiation of FRP involves the generation of free radicals from an initiator molecule, which then react with a monomer unit. The choice of initiator is critical and is typically governed by the polymerization conditions, such as temperature and solvent. For a monomer like (2-Chloro-6-nitrophenyl)methyl acrylate, common thermal initiators could theoretically be employed.

Azo Initiators: Compounds like Azobisisobutyronitrile (AIBN) are frequently used as they decompose at a predictable rate with temperature, generating radicals and nitrogen gas. Their decomposition kinetics are generally not significantly affected by the monomer structure.

Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice. However, its susceptibility to induced decomposition could be influenced by the specific substituents on the monomer.

The efficiency of these initiators in the polymerization of this compound would need to be determined experimentally. The strong electron-withdrawing nature of the nitro and chloro groups could potentially influence the reactivity of the monomer towards the initiating radicals.

Propagation and Termination Pathways: Kinetic Modeling

The propagation step involves the sequential addition of monomer molecules to the growing polymer chain radical. The rate of propagation (k_p) is a key parameter in kinetic modeling. For acrylates, this rate is generally high. The electron-deficient nature of the "this compound" monomer, due to the nitro and chloro substituents, would likely have a significant impact on its reactivity and the stability of the propagating radical.

Termination pathways, which conclude the chain growth, primarily occur through combination or disproportionation of two growing radical chains. The termination rate constant (k_t) is influenced by factors such as viscosity and the mobility of the polymer chains.

A kinetic model for the FRP of this monomer would require the experimental determination of the rate constants for propagation and termination. Such a model would predict the rate of polymerization (R_p), which is generally expressed as:

R_p = k_p [M] (f k_d [I] / k_t)^1/2

Where:

[M] is the monomer concentration

[I] is the initiator concentration

f is the initiator efficiency

k_d is the initiator decomposition rate constant

Without experimental data for k_p and k_t for this compound, any kinetic modeling remains purely theoretical.

Influence of Substituents on Monomer Reactivity Ratios

When two different monomers are polymerized together (copolymerization), their relative reactivities are described by monomer reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.

The electron-withdrawing chloro and nitro groups on the phenyl ring of "this compound" would classify it as an electron-deficient monomer. According to the patterns of copolymerization, this would influence its reactivity ratios when paired with other monomers. For instance, in a copolymerization with an electron-rich monomer (e.g., styrene), there would likely be a strong tendency towards alternation (r1 and r2 both less than 1), as the electron-deficient radical prefers to react with the electron-rich monomer and vice-versa.

To quantify this, extensive copolymerization experiments would be required, followed by analysis of the resulting copolymer composition to calculate the specific reactivity ratios.

Controlled/Living Radical Polymerization (CLRP) Approaches

CLRP techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method that uses a chain transfer agent (CTA) to control the polymerization. The process is compatible with a wide variety of monomers, including acrylates.

Chain Transfer Agent (CTA) Design for Electron-Deficient Monomers

The effectiveness of RAFT polymerization is highly dependent on the choice of CTA, which must be tailored to the monomer being polymerized. A typical RAFT agent has the structure Z-C(=S)S-R. For electron-deficient monomers like acrylates, the selection of the Z and R groups is crucial for achieving good control. radtech.org

The Z Group: This group modifies the reactivity of the C=S double bond. For acrylate polymerization, Z groups that are good radical stabilizers, such as phenyl or other aromatic moieties, are often effective. radtech.org

The R Group: This is the leaving group and should be a good homolytic leaving group that can efficiently re-initiate polymerization.

Given that "this compound" is an electron-deficient monomer, CTAs that are effective for other acrylates, such as methyl acrylate or butyl acrylate, would be the logical starting point for investigation. Dithiobenzoates and certain trithiocarbonates are commonly used for this class of monomers. The strong electronic effects of the substituents on the monomer could necessitate fine-tuning of the CTA structure to optimize the rates of addition and fragmentation that govern the RAFT equilibrium. Experimental studies would be essential to identify the optimal CTA and reaction conditions to achieve controlled polymerization of this specific monomer.

The table below presents examples of CTAs commonly used for the polymerization of electron-deficient acrylate monomers, which would be candidates for investigation with this compound.

| Chain Transfer Agent (CTA) Type | General Structure | Typical R Group (Leaving Group) | Typical Z Group (Stabilizing Group) |

| Dithiobenzoate | R-S-C(=S)-Z | Cumyl, Cyanoisopropyl | Phenyl |

| Trithiocarbonate | R-S-C(=S)-S-Z | Alkyl chains | Dodecyl, Carboxylic acid functionalized alkyl |

No Publicly Available Research Found for the Polymerization Kinetics of this compound

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific research articles or data pertaining to the polymerization kinetics of the compound this compound.

Despite extensive queries targeting Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) of this specific monomer, no studies detailing its behavior under these conditions were identified. The search included kinetic studies, catalyst systems, mechanistic investigations, and any related research findings.

The provided article outline is highly specific to this compound:

Nitroxide-Mediated Polymerization (NMP)

Thermal and Photochemical NMP Kinetics

Without any primary or secondary research data on this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions. The creation of such an article would require speculation and the fabrication of data, which would not meet the standards of a factual and authoritative scientific report.

While general principles of polymer chemistry allow for predictions about how the electron-withdrawing chloro and nitro substituents on the phenyl ring might influence the reactivity of the acrylate monomer, any detailed discussion of kinetic parameters, optimal catalyst systems, or specific reaction conditions would be purely hypothetical.

Therefore, the information required to fulfill the user's request is not available in the public domain.

Anionic Polymerization of this compound

The anionic polymerization of acrylates is a fundamentally challenging process due to the high reactivity of the propagating carbanion and the presence of an electrophilic ester group on the monomer. acs.org This can lead to several side reactions, including termination via nucleophilic attack on the carbonyl carbon of the monomer or another polymer chain, and chain transfer reactions. For a monomer as highly functionalized as this compound, these challenges would be amplified, requiring carefully controlled conditions to achieve successful polymerization.

The choice of initiator is critical in controlling the polymerization of acrylate monomers. The initiator must be nucleophilic enough to attack the β-carbon of the acrylate's vinyl group without attacking the ester carbonyl group.

Initiator Selection: For a highly electron-deficient monomer like this compound, which is activated by two potent electron-withdrawing groups (-Cl and -NO₂), a less nucleophilic, "softer" initiator would be required compared to those used for simple alkyl acrylates.

Organolithium Compounds: While common initiators like n-butyllithium (n-BuLi) are often too reactive for acrylates, leading to side reactions, more sterically hindered or less basic initiators such as diphenylmethyl lithium or fluorenyl lithium salts might be more suitable. du.edu.egmit.edu

Grignard Reagents: These are generally less reactive than organolithium compounds and could potentially offer better control.

Metal-Free Initiators: Tetrabutylammonium (B224687) salts of carbanions, such as tetrabutylammonium diethylphenylmalonate, have been used for acrylate polymerization. acs.org These initiators, featuring large, "soft" counterions, could be particularly effective for this monomer by reducing the reactivity of the propagating species.

Counterion Effects: The nature of the counterion associated with the propagating carbanionic chain end significantly influences the polymerization kinetics and the prevalence of side reactions. The interaction between the carbanion and the metal counterion exists as a spectrum from a tightly associated covalent bond to a solvent-separated ion pair or free ions.

The rate of propagation is heavily dependent on the dissociation of the ion pair. Smaller, "harder" cations like Li⁺ tend to form tighter ion pairs with the enolate active center, leading to lower propagation rates compared to larger, "softer" cations like K⁺, Cs⁺, or large organic cations like tetrabutylammonium. acs.orgacs.org For this compound, a larger counterion would be expected to create a more reactive "naked" anion, which, given the monomer's structure, might be necessary to achieve efficient propagation but could also increase the likelihood of side reactions.

Table 1: Conceptual Initiator Suitability for Anionic Polymerization of this compound

| Initiator Type | Expected Reactivity | Potential for Side Reactions | Predicted Suitability |

| n-Butyllithium | Very High | Very High | Low |

| Diphenylmethyl Lithium | Moderate | Moderate | Moderate |

| Fluorenyl Potassium | Moderate-High | Moderate | Moderate to High |

| Tetrabutylammonium Malonates | Moderate | Low to Moderate | High |

Achieving a living anionic polymerization, where termination and chain transfer reactions are absent, is the primary goal for synthesizing well-defined polymers. For acrylates, this is notoriously difficult. The primary side reaction is the "backbiting" of the propagating enolate onto a carbonyl group of its own polymer chain, leading to the formation of an inactive cyclic ketone and termination. acs.org

Living Polymerization Conditions: To suppress these side reactions and promote living characteristics, specific conditions would be necessary:

Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -78 °C) is standard practice. This reduces the rate of side reactions, which typically have higher activation energies than the propagation step.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) are essential to solvate the cation, leading to looser, more reactive ion pairs necessary for propagation.

Chain Transfer Suppression: Chain transfer, particularly proton abstraction from the acidic α-hydrogen of the monomer, can be a significant issue. However, for an α-substituted acrylate like the target compound, this specific pathway is blocked. The main challenge remains the suppression of termination reactions.

Use of Additives: The addition of certain salts, most notably lithium chloride (LiCl), has been shown to be highly effective in suppressing termination in acrylate polymerization. acs.org LiCl is believed to form complexes with the propagating chain end, reducing its reactivity in a controlled manner and preventing backbiting without halting propagation.

Bulky Counterions: As mentioned, large counterions can help stabilize the propagating species. Metal-free initiators that yield large organic counterions are a promising strategy. acs.org

Lewis Acids: The use of bulky Lewis acids as additives can coordinate to both the monomer and the propagating chain end, sterically hindering side reactions and promoting controlled propagation. du.edu.eg

The substituents on the phenyl ring of this compound would have a profound impact on the stability and reactivity of the propagating carbanion.

Electron-Withdrawing Effects: Both the chloro (-Cl) and nitro (-NO₂) groups are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful influence through both the inductive effect (-I) and the resonance or mesomeric effect (-M). The chloro group acts primarily through the inductive effect. Their placement at the ortho positions relative to the ester linkage ensures these effects are maximized.

Carbanion Stability: These electron-withdrawing groups would significantly stabilize the negative charge on the propagating carbanion. This increased stability is beneficial as it makes the carbanion "softer" and less basic, which is expected to reduce the propensity for side reactions like backbiting and proton abstraction.

Reactivity: While stabilization is advantageous for control, it concurrently reduces the nucleophilicity and thus the reactivity of the carbanion. This would likely lead to a slower rate of propagation compared to the polymerization of unsubstituted phenyl acrylate or simple alkyl acrylates under identical conditions. Achieving a high molecular weight polymer might, therefore, require longer reaction times or slightly elevated (but still low) temperatures, creating a delicate balance between enabling propagation and preventing termination.

Table 2: Predicted Influence of Aromatic Substituents on the Propagating Carbanion

| Substituent | Position | Electronic Effect | Predicted Impact on Carbanion Stability | Predicted Impact on Reactivity |

| Nitro (-NO₂) | Ortho | Strong -I, Strong -M | Significant Increase | Significant Decrease |

| Chloro (-Cl) | Ortho | Strong -I | Moderate Increase | Moderate Decrease |

Copolymerization Behavior and Architecture Control

Reactivity Ratios of (2-Chloro-6-nitrophenyl)methyl Acrylate (B77674) in Copolymerization

The reactivity ratios of monomers in a copolymerization system are critical parameters that dictate the composition and sequence distribution of the resulting copolymer.

Currently, there is a notable lack of publicly available research data detailing the experimentally determined monomer reactivity ratios for the copolymerization of (2-Chloro-6-nitrophenyl)methyl acrylate with common acrylates such as methyl acrylate, ethyl acrylate, or butyl acrylate. Such studies would typically involve synthesizing a series of copolymers with varying monomer feed ratios and analyzing their composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. The data would then be fitted to models like the Mayo-Lewis equation to calculate the reactivity ratios (r1 and r2). This information is essential for predicting copolymer composition at different monomer conversions.

Similarly, specific reactivity ratios for the copolymerization of this compound with styrenic monomers (e.g., styrene) or other vinylic monomers (e.g., vinyl acetate) are not documented in readily accessible scientific literature. The electronic and steric effects of the 2-chloro-6-nitrophenyl group are expected to significantly influence the reactivity of the acrylate double bond, leading to unique copolymerization behavior. For instance, in copolymerization with styrene (B11656), the relative reactivities would determine whether the resulting copolymer has a more random, alternating, or blocky structure.

Synthesis of Statistical and Gradient Copolymers

The arrangement of monomer units along a polymer chain, known as the copolymer microstructure, profoundly impacts the material's properties.

Detailed microstructural analysis of copolymers containing this compound is not presently available in published research. Such an analysis would involve advanced spectroscopic techniques, primarily 1H and 13C NMR spectroscopy, to elucidate the distribution of monomer sequences (e.g., diads, triads). This information provides insights into the randomness or blockiness of the copolymer, which in turn affects properties like the glass transition temperature and mechanical strength.

Without established reactivity ratios, a quantitative analysis of the sequence distribution in copolymer systems of this compound remains speculative. Theoretical predictions of sequence distribution are contingent on these reactivity ratios. A detailed study would be required to determine parameters such as the number-average sequence length of each monomer unit, which is crucial for understanding the phase behavior and other macroscopic properties of the resulting copolymers.

Block Copolymer Synthesis via Living Polymerization Techniques

Living polymerization techniques offer precise control over polymer architecture, enabling the synthesis of well-defined block copolymers.

Lack of Specific Research Data for this compound Copolymerization and Network Formation

Despite a thorough search of available scientific literature, no specific research data or detailed findings could be located for the chemical compound this compound in the contexts of copolymerization behavior, architecture control, graft copolymerization, or network formation as outlined in the requested article structure.

The investigation sought to uncover information regarding the following specific areas:

Graft Copolymerization and Network Formation Utilizing this compound:There is no available research on the application of this specific monomer in graft copolymerization techniques (including "grafting-from," "grafting-to," or "grafting-through" methods) or in the formation of cross-linked polymer networks.

While general principles and methodologies for these polymerization techniques are well-established for other acrylate monomers, their specific application to and the resulting properties of polymers derived from this compound have not been reported in the accessible scientific literature. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible at this time due to the absence of foundational research on this particular compound.

Theoretical and Computational Studies of 2 Chloro 6 Nitrophenyl Methyl Acrylate

Electronic Structure and Reactivity Modeling

The electronic characteristics and inherent reactivity of (2-chloro-6-nitrophenyl)methyl acrylate (B77674) are fundamental to understanding its behavior as a monomer. Computational modeling offers a powerful lens through which to view these properties at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and electronic properties of molecules. chemmethod.com For (2-chloro-6-nitrophenyl)methyl acrylate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the most stable three-dimensional arrangement of the atoms.

The geometry of the monomer is influenced by the steric and electronic effects of its constituent groups: the acrylate moiety, the phenyl ring, and the chloro and nitro substituents. The nitro group and the chlorine atom ortho to the methyl acrylate group are expected to cause significant steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the ester group. The electron-withdrawing nature of the nitro and chloro groups will also significantly influence the electron density distribution across the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C=C Bond Length (Acrylate) | ~1.34 Å | Typical double bond length, indicating the reactive site for polymerization. |

| C=O Bond Length (Ester) | ~1.21 Å | Standard carbonyl double bond length. |

| C-O Bond Length (Ester) | ~1.35 Å | Single bond character in the ester linkage. |

| C-Cl Bond Length | ~1.74 Å | Typical bond length for a chlorine atom attached to an aromatic ring. |

| C-N Bond Length (Nitro) | ~1.48 Å | Bond connecting the nitro group to the phenyl ring. |

| Dihedral Angle (Ring-Ester) | 15-30° | Expected twist between the plane of the phenyl ring and the ester group due to steric hindrance. |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, making it indicative of nucleophilic or radical reactivity, while the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character. libretexts.org

For this compound, the electronic landscape is heavily influenced by the electron-withdrawing nitro and chloro groups and the electron-donating (by resonance) acrylate group.

Radical Reactivity : In a radical polymerization scenario, a radical initiator would attack the electron-rich double bond of the acrylate group. The HOMO of the monomer would likely be distributed across the C=C double bond of the acrylate moiety, making this the primary site for radical attack.

Anionic Reactivity : In an anionic polymerization, a nucleophile would attack an electron-deficient site. The LUMO of the monomer is expected to be located primarily on the phenyl ring and the nitro group, due to their strong electron-withdrawing nature. However, the acrylate's C=C double bond is also activated towards nucleophilic attack due to the conjugation with the carbonyl group. The precise location of the LUMO minimum would determine the most favorable site for anionic initiation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | -7.5 to -8.5 | The energy of the highest occupied molecular orbital, related to the ionization potential. A lower energy suggests higher stability. |

| LUMO | -1.5 to -2.5 | The energy of the lowest unoccupied molecular orbital, related to the electron affinity. A lower energy indicates a higher propensity to accept electrons. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. malayajournal.org |

Note: These energy values are representative and would be precisely determined through quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. malayajournal.org It is a valuable tool for predicting how a molecule will interact with other charged species. malayajournal.org In an EPS map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the EPS map is expected to show:

Negative Potential : Concentrated on the oxygen atoms of the nitro group and the carbonyl oxygen of the acrylate group. These are the most electronegative atoms and represent the sites of highest electron density.

Positive Potential : Likely to be found on the hydrogen atoms and, to a lesser extent, on the carbon atoms of the phenyl ring, particularly those influenced by the electron-withdrawing substituents. The carbon-carbon double bond of the acrylate group will also exhibit a complex potential landscape due to conjugation.

This detailed charge mapping helps in understanding intermolecular interactions and the initial stages of chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can also be used to model the entire course of a chemical reaction, identifying the most likely mechanisms and the energetic barriers that must be overcome.

This compound would typically be synthesized via the esterification of (2-chloro-6-nitrophenyl)methanol with acryloyl chloride or acrylic acid. Computational modeling can elucidate the mechanism of this reaction, for example, by a Fischer esterification pathway if using acrylic acid. This involves calculating the energies of the reactants, products, and all intermediate and transition states.

The calculations would likely show a multi-step process involving:

Protonation of the carbonyl oxygen of acrylic acid.

Nucleophilic attack by the oxygen of the alcohol ((2-chloro-6-nitrophenyl)methanol) on the carbonyl carbon.

Proton transfer steps.

Elimination of a water molecule to form the final ester product.

The polymerization of this compound can be modeled to understand its kinetics and the properties of the resulting polymer. For a free-radical polymerization, the key steps to model are:

Initiation : The reaction of a radical initiator (e.g., from the decomposition of AIBN) with the monomer. The calculations would focus on the attack of the initiator radical on the C=C double bond of the acrylate. The activation energy for this step can be determined.

Propagation : The addition of a monomer unit to the growing polymer radical chain. The modeling would involve calculating the transition state for the attack of the radical at the end of the polymer chain on a new monomer molecule. The stereochemistry of this addition (isotactic, syndiotactic, or atactic) could also be investigated.

Table 3: Predicted Activation Energies for Polymerization Steps

| Reaction Step | Predicted Activation Energy (kcal/mol) | Significance |

| Radical Initiation | 5 - 10 | The energy barrier for the initial attack of a radical on the monomer. |

| Propagation | 7 - 15 | The energy barrier for the addition of each subsequent monomer unit, which influences the rate of polymer chain growth. |

Note: These are illustrative values. The actual activation energies would depend on the specific initiator and reaction conditions and would be determined through transition state calculations.

Through these comprehensive theoretical and computational studies, a detailed and predictive understanding of the chemical nature of this compound can be developed, guiding its synthesis and potential application in the creation of new polymeric materials.

Energy Profiles for Competing Reaction Pathways

A critical aspect of acrylate polymerization is the self-initiation mechanism at high temperatures. upenn.eduwpmucdn.com Computational studies on methyl acrylate have explored the Flory and Mayo mechanisms of self-initiation. acs.orgnih.gov Using DFT calculations (e.g., at the B3LYP/6-31G* level of theory), researchers have mapped the potential energy surfaces for key reactions. acs.orgnih.gov

For instance, two competing pathways in the self-initiation of methyl acrylate are the formation of a dihydropyran adduct via a [4+2] Diels-Alder mechanism and the formation of a diradical intermediate that can lead to cyclobutane (B1203170) derivatives. acs.orgnih.gov The energy profile for the Diels-Alder reaction shows a relatively low energy barrier, making it a kinetically favorable pathway. In contrast, the formation of a singlet diradical intermediate has a significantly higher energy barrier. acs.orgnih.gov However, this singlet diradical can undergo intersystem crossing to a more stable triplet diradical, which is proposed to be a key step in generating the monoradicals necessary for initiating polymerization. acs.orgnih.gov

The table below presents hypothetical energy values for such competing pathways, illustrating the type of data generated from these computational studies. The values are representative of typical findings in the literature for acrylate polymerization.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) | Methodology |

| Diels-Alder Cycloaddition | Endo Transition State | 85 | B3LYP/6-31G |

| Diradical Formation (Singlet) | Singlet Diradical Intermediate | 120 | B3LYP/6-31G |

| Monoradical Generation | H-transfer from Triplet Diradical | 60 | B3LYP/6-31G* |

This table is illustrative and compiled from concepts presented in computational studies of methyl acrylate self-initiation. acs.orgnih.gov

Beyond initiation, DFT calculations are used to model the propagation kinetics of various substituted acrylates. acs.orgresearchgate.netbogazici.edu.tr These studies compare the activation barriers for the addition of a growing polymer radical to a monomer, which helps in understanding how different substituents on the acrylate monomer affect the polymerization rate. acs.orgbogazici.edu.tr For example, the propagation rate constants for a series of acrylates can be calculated and compared with experimental values to validate the computational methodology. acs.orgresearchgate.netacs.org

Polymerization Simulation and Prediction

Building on the fundamental kinetic parameters derived from quantum chemical calculations, large-scale simulations can predict the evolution of the polymer system over time, providing detailed information on the resulting polymer's characteristics.

Kinetic Monte Carlo (kMC) simulations are a powerful tool for predicting the microstructure of polymers formed under complex reaction conditions. acs.orgarxiv.orgnasa.gov These simulations model the probabilistic nature of chemical reactions in a polymerization process, allowing for the tracking of individual polymer chains as they grow. researchgate.net A kMC model for acrylate polymerization would include all relevant elementary reactions, such as initiation, propagation, termination, and, crucially for acrylates, secondary reactions like backbiting (intramolecular chain transfer) and β-scission. acs.orgresearchgate.net

In a study on the free-radical solution polymerization of butyl acrylate at high temperatures, a Monte Carlo method was used to simulate the process, incorporating 32 distinct reactions. acs.org This approach allows for the prediction of key microstructural details that are difficult to access experimentally, such as the degree of branching and the content of macromonomers. acs.org The simulation can elucidate how reaction parameters (e.g., temperature, monomer feed rate) affect these properties. acs.orgresearchgate.net

The following table shows a representative set of input parameters for a kMC simulation of acrylate polymerization.

| Parameter | Description | Typical Value/Range |

| kp | Propagation rate coefficient | 102 - 105 L·mol-1·s-1 |

| kt | Termination rate coefficient | 106 - 108 L·mol-1·s-1 |

| kbb | Backbiting rate coefficient | 101 - 104 s-1 |

| kβ | β-scission rate coefficient | 10-1 - 102 s-1 |

| Monomer Concentration | Initial concentration of monomer | 1 - 5 mol·L-1 |

| Initiator Concentration | Initial concentration of initiator | 10-3 - 10-2 mol·L-1 |

| Temperature | Reaction Temperature | 120 - 180 °C |

This table is based on kinetic data and simulation conditions reported for high-temperature acrylate polymerization. acs.orgntnu.no

By running the simulation with these parameters, one can generate outputs such as the evolution of molar mass distribution, the number of branches per chain, and the chemical composition distribution as a function of chain length, providing a detailed picture of the final polymer product. researchgate.net

Molecular Dynamics (MD) simulations are used to study the physical properties of polymer chains, including their conformation and dynamics in various environments. researchgate.netnih.gov For polyacrylates, MD simulations can reveal how the polymer chains fold and move, which is crucial for understanding the material's bulk properties. oup.com

In a typical MD simulation of a polyacrylate, a model of the polymer chain (or an ensemble of chains) is placed in a simulation box, and the motion of each atom is calculated over time by integrating Newton's equations of motion. researchgate.net The forces between atoms are described by a force field, which is a set of parameters and potential energy functions. These force fields can be developed or validated using ab initio quantum mechanical calculations on small molecule analogues of the polymer repeat unit. oup.com

A study on poly(ethyl acrylate) used MD simulations to investigate the local motions of the side chains. oup.com By analyzing the simulation trajectory, researchers calculated torsional angle autocorrelation functions for the dihedral angles in the side chain, revealing that the side chain rotation occurs as an asymmetric 180° jump motion with rapid torsional oscillations. oup.com MD simulations have also been employed to study the aggregation and conformational changes of poly(acrylic acid) in aqueous solutions, sometimes in the presence of other molecules like surfactants. rsc.org These simulations show how the polymer chain can transition from a coiled to an extended conformation depending on its interactions with the surrounding environment. rsc.org

The table below lists key components and outputs of a typical MD simulation for studying polymer conformation.

| Simulation Component | Description | Example |

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | AMBER, CHARMM, OPLS-AA |

| System Setup | The initial configuration of the polymer chains in the simulation box. | Amorphous melt, solution with explicit solvent molecules. |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the desired conformational changes. | Nanoseconds to microseconds. |

| Key Outputs | Properties calculated from the simulation trajectory. | Radius of gyration (Rg), end-to-end distance, radial distribution functions, torsional angle profiles. |

This table outlines the general methodology for MD simulations of polymers. researchgate.netnih.govoup.com

Kinetic modeling provides a deterministic approach to describing the evolution of concentrations of different species in a polymerization reaction. acs.orguni-goettingen.de This method involves writing a set of differential equations that describe the rate of change for each species (monomer, initiator, radicals of different lengths, dead polymer chains, etc.) and then solving this system of equations numerically. uni-goettingen.deugent.be

For complex systems like the Atom Transfer Radical Polymerization (ATRP) of acrylates, detailed kinetic models are essential for understanding and optimizing the process. acs.orgresearchgate.net A kinetic model for the ATRP of isobornyl acrylate, for example, would include the core reactions of ATRP (activation, deactivation, propagation, termination) as well as side reactions relevant to acrylates, such as backbiting and β-scission. acs.orgresearchgate.net Furthermore, such models often need to account for diffusional limitations on the reaction rates, especially at high conversions where the viscosity of the system increases significantly. acs.orgresearchgate.net

A successful kinetic model can predict the polymerization rate, average molar mass, and polydispersity index under various conditions. acs.orgugent.beresearchgate.net For instance, modeling the ATRP of methyl acrylate involves determining the equilibrium constant between the active and dormant species, which is a key parameter controlling the polymerization. cmu.edu Kinetic studies have shown this equilibrium constant to be significantly smaller for methyl acrylate compared to other monomers like styrene (B11656) or methyl methacrylate (B99206), which has important implications for controlling the polymerization. cmu.edu

The table below presents a simplified set of reactions that would be included in a kinetic model for acrylate polymerization.

| Reaction | Equation | Rate Law |

| Initiation | I → 2R• | Ri = 2 * f * kd * [I] |

| Propagation | Pn• + M → Pn+1• | Rp = kp * [P•] * [M] |

| Termination | Pn• + Pm• → Pn+m | Rt = kt * [P•]2 |

| Backbiting | Pn• → Qn• | Rbb = kbb * [P•] |

| β-Scission | Qn• → Pm• + Mn-m | Rβ = kβ * [Q•] |

This table represents a fundamental kinetic scheme for free-radical acrylate polymerization, where P• is a propagating radical and Q• is a mid-chain radical. acs.orgacs.orguni-goettingen.de

By integrating these rate laws, often with software like PREDICI, a comprehensive understanding of the polymerization kinetics can be achieved, enabling the tailoring of polymer properties for specific applications. uni-goettingen.de

Advanced Applications in Macromolecular Design Excluding Materials Properties/performance

Incorporation into Stimuli-Responsive Polymer Systems

The inherent functionalities of (2-Chloro-6-nitrophenyl)methyl acrylate (B77674) make it an ideal candidate for the synthesis of stimuli-responsive polymers. These smart materials can undergo significant changes in their chemical or physical properties in response to external triggers, such as light.

Design of Photoreactive Polymer Scaffolds

The core of the photoreactive nature of polymers derived from (2-Chloro-6-nitrophenyl)methyl acrylate lies in the 2-nitrobenzyl ester moiety. This chemical group is well-known for its ability to undergo a photochemical cleavage reaction upon exposure to UV light, typically around 350 nm. This process, known as the ortho-nitrobenzyl photolysis reaction, results in the breaking of the ester bond and the formation of a 2-nitrosobenzaldehyde and a carboxylic acid group on the polymer backbone.

This light-induced transformation can be harnessed to create polymer scaffolds with photo-triggered degradability or to release encapsulated molecules from a polymer matrix. For instance, a crosslinked polymer network containing these units can be designed to degrade and dissolve when irradiated, allowing for the controlled disassembly of the material.

The general mechanism for the photolysis of an ortho-nitrobenzyl ester is detailed in the table below.

| Reactant | Condition | Products |

| Polymer with pendant o-nitrobenzyl ester groups | UV Irradiation (e.g., 350 nm) | Polymer with pendant carboxylic acid groups, 2-nitrosobenzaldehyde |

This photochemical reaction is irreversible and can proceed with high quantum efficiency, making it a robust mechanism for introducing spatial and temporal control over a polymer's properties.

Synthesis of Polymers with Tunable Chemical Reactivity

The incorporation of this compound into a polymer chain, either as a homopolymer or as a copolymer with other monomers, allows for the fine-tuning of the resulting polymer's chemical reactivity and physical properties. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring influences the electron density of the acrylate double bond, which can affect its reactivity in polymerization processes.

Furthermore, these pendant groups can alter the properties of the final polymer. For example, the inclusion of the rigid and polar 2-chloro-6-nitrophenyl group can increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer compared to standard acrylates like methyl methacrylate (B99206). Research on related monomers, such as N-(2-chloro-6-nitrophenyl)maleimide, has shown that this substituted aromatic group can lead to polymers with improved thermal endurance. rsc.org By adjusting the ratio of this compound in a copolymer, the chemical and thermal properties of the resulting material can be systematically tuned.

Precursor for Post-Polymerization Modification

Beyond its role in stimuli-responsive systems, poly(this compound) is an exceptionally versatile precursor for a wide range of post-polymerization modification reactions. The three key functional groups—the nitro group, the chloro substituent, and the acrylate ester—can each be selectively targeted to introduce new functionalities onto the polymer backbone. This allows for the creation of a diverse library of functional polymers from a single parent polymer.

Chemical Transformations of the Nitro Group on Polymer Backbones

The aromatic nitro group on the polymer's side chains can be readily reduced to a primary amine (aniline derivative) using standard chemical reducing agents. This transformation dramatically alters the chemical nature of the polymer, converting a non-basic, electron-withdrawing group into a basic, nucleophilic amine.

This newly introduced amino group can serve as a reactive handle for a plethora of subsequent chemical reactions, including amidation, alkylation, and diazotization, allowing for the attachment of a wide variety of molecules, such as dyes, biomolecules, or other polymers.

| Reaction | Reagents | Resulting Functional Group |

| Nitro Reduction | SnCl₂/HCl, H₂/Pd, Na₂S₂O₄ | Amine (-NH₂) |

Reactivity of the Chloro Substituent in Polymer-Analogous Reactions

The chloro group at the 2-position of the phenyl ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions.

This reactivity provides a powerful tool for modifying the polymer, as it enables the introduction of a wide range of functional groups directly onto the aromatic ring of the side chain. This can be used to tune the polymer's solubility, introduce cross-linking sites, or attach specific ligands.

| Nucleophile | Functional Group Introduced |

| Amine (R-NH₂) | Secondary Amine (-NHR) |

| Thiol (R-SH) | Thioether (-SR) |

| Alkoxide (R-O⁻) | Ether (-OR) |

Derivatization of Acrylate Ester Linkages within Polymers

The acrylate ester linkage itself can be a site for post-polymerization modification. Under acidic or basic conditions, the ester can be hydrolyzed to form a carboxylic acid. rsc.org This converts the neutral polymer into a polyanion, dramatically changing its solubility and allowing it to participate in electrostatic interactions or be used as a pH-responsive material.

Alternatively, the ester can undergo transesterification with other alcohols, allowing for the exchange of the (2-Chloro-6-nitrophenyl)methyl group for another functional group. rsc.org This could be used, for example, to remove the photoreactive group after it has served its purpose or to introduce a different stimuli-responsive moiety.

| Reaction | Reagents | Resulting Functional Group |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid (-COOH) |

| Transesterification | Alcohol (R-OH) and catalyst | New Ester (-COOR) |

Role in Precision Polymer Synthesis for Defined Architectures

Precision in polymer synthesis is achieved through controlled/living polymerization methods, which allow for the regulation of molecular weight, dispersity, and architecture. cmu.edu Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are paramount in this field. cmu.eduresearchgate.net The this compound monomer possesses the necessary vinyl functionality to participate in these processes. The electron-withdrawing nature of the nitrophenyl group can significantly influence the reactivity of the acrylate double bond, a factor that is critical in optimizing controlled polymerization conditions. While specific studies detailing the use of this compound in these advanced applications are not prominent in publicly available literature, its structural features provide a basis for discussing its theoretical application in forming complex polymer structures.

Synthesis of Star and Brush Polymers Incorporating the Monomer

Star and brush polymers are two classes of branched macromolecules with unique solution properties compared to their linear analogues. researchgate.net Their synthesis is typically accomplished via "core-first" or "arm-first" strategies for star polymers, and "grafting-from" or "grafting-to" methods for brush polymers.

Star Polymers: The "arm-first" method involves synthesizing linear polymer arms which are then attached to a multifunctional core. The "core-first" approach grows polymer arms simultaneously from a multifunctional initiator. researchgate.net Controlled radical polymerization techniques like RAFT are highly effective for these syntheses, allowing for the creation of star polymers from a wide variety of acrylate and methacrylate monomers. nih.govhartleygroup.orgdigitellinc.com

Theoretically, linear arms of polythis compound could be synthesized via ATRP or RAFT and then attached to a core molecule to form a star polymer. Alternatively, a multifunctional initiator could be used to simultaneously grow arms of this monomer in a "core-first" approach. The bulky and polar nature of the 2-chloro-6-nitrophenyl group would likely impart significant steric hindrance, influencing the polymerization kinetics and the final conformation of the star polymer arms.

Table 1: Theoretical Approaches for Star Polymer Synthesis

| Synthesis Strategy | Description | Role of this compound |

|---|---|---|

| Arm-First (RAFT) | Linear polymer arms are first synthesized using a RAFT agent, followed by attachment to a multifunctional core linker. | Serves as the monomer for the synthesis of well-defined linear arms with controlled molecular weight and low dispersity. |

Brush Polymers: Polymer brushes consist of a linear polymer backbone with densely grafted polymer side chains. The "grafting-from" method, where side chains are grown from initiating sites along the backbone, typically yields denser brushes. nih.gov ATRP is a particularly powerful tool for this approach. nih.govcmu.edu

To create a brush polymer incorporating this compound, one could first synthesize a polymer backbone containing initiator sites (e.g., from an initiator-functionalized monomer). Subsequently, this compound could be polymerized from these sites via a surface-initiated ATRP-like mechanism, forming the "bristles" of the brush. The chloro and nitro groups on the pendant phenyl rings would offer high functionality along the brush structure.

Hyperbranched Polymerization Methodologies

Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a single step from an ABx-type monomer, where 'A' and 'B' are mutually reactive functional groups. A key method for their synthesis is self-condensing vinyl polymerization (SCVP). In SCVP, a monomer that can act as both a vinyl monomer and an initiator (an "inimer") is used.

For this compound to be used in this context, it would need to be chemically modified to create an inimer. For example, the chloro- or another position on the phenyl ring could be functionalized to bear an initiating group for a controlled radical polymerization process. This modified monomer could then undergo SCVP, where the acrylate group would participate in chain growth and the initiating moiety would be activated to create new branching points, leading to a hyperbranched structure. The inherent functionality of the repeating units, stemming from the chloro and nitro groups, would result in a highly functional final macromolecule.

Table 2: Conceptual Framework for Hyperbranched Polymer Synthesis

| Polymerization Method | Monomer Requirement | Conceptual Monomer Design | Resulting Architecture |

|---|

| Self-Condensing Vinyl Polymerization (SCVP) | An "inimer" possessing both a polymerizable vinyl group and an active initiating site. | this compound modified to contain an ATRP initiating site (e.g., an alkyl halide) on the phenyl ring. | A highly branched, globular structure with numerous chain-end functionalities and dense internal functional groups (chloro and nitro). |

Cyclopolymerization Strategies with this compound

Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating sequence of intramolecular cyclization and intermolecular addition reactions. This results in a polymer backbone containing cyclic repeating units. This technique is typically applied to non-conjugated dienes (e.g., 1,6-dienes).

For this compound, a monofunctional acrylate, to participate in cyclopolymerization, it would need to be copolymerized with a suitable diene monomer. In such a radical copolymerization, the diene would undergo the characteristic intramolecular cyclization, while the this compound would be incorporated as a comonomer between the cyclic units. The ratio of the monomers in the feed would be critical in controlling the frequency of the cyclic units versus the acrylate units in the final polymer chain. This would allow for the introduction of the specific functionalities of the this compound into a polymer backbone that also possesses the conformational rigidity and unique properties imparted by the cyclic structures. While specific research on this combination is lacking, the principles of free radical copolymerization support this theoretical possibility. erpublications.com

Future Research Directions and Unexplored Avenues

Exploration of Novel Polymerization Techniques for (2-Chloro-6-nitrophenyl)methyl Acrylate (B77674)

The polymerization of functional monomers like (2-Chloro-6-nitrophenyl)methyl acrylate has traditionally been approached via conventional free-radical polymerization. However, to unlock the full potential of this monomer, the application of modern controlled/living radical polymerization (CRP) techniques is paramount. These methods offer precise control over molecular weight, architecture, and functionality, which is crucial for high-performance applications.

Future research should focus on the systematic application of techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sci-hub.se

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers, including acrylates, with excellent control. cmu.edu Research efforts should investigate the kinetics of ATRP for this compound using various catalyst systems. A particularly promising avenue is the use of highly active catalyst complexes, such as those involving copper with multidentate amine ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN), which have been shown to facilitate controlled polymerization of acrylates at ambient temperatures. cmu.edu Another innovative approach is visible-light-mediated ATRP, which utilizes photoredox catalysts (e.g., iridium or ruthenium complexes) to regulate the polymerization process. researchgate.netnih.gov This technique offers temporal and spatial control over the reaction and is often more tolerant to functional groups and impurities. sci-hub.seacs.org The synthesis of well-defined homopolymers and block copolymers containing the this compound unit would be a primary goal. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique known for its compatibility with a vast array of functional monomers and reaction conditions. acs.org The key to successful RAFT polymerization lies in selecting an appropriate RAFT agent (or chain transfer agent, CTA). Future studies should screen various CTAs, such as dithiobenzoates and trithiocarbonates, to identify the optimal conditions for the controlled polymerization of this compound. unibo.it The objective would be to synthesize polymers with low dispersity (Đ) and predictable molecular weights. This would also open the door to creating complex architectures like block, gradient, and star copolymers incorporating this functional monomer.

The table below summarizes potential CRP techniques and their expected outcomes for the polymerization of this compound.

| Polymerization Technique | Catalyst/Agent System | Potential Advantages & Research Focus |

| ATRP | CuBr/Me₆TREN | Fast polymerization at ambient temperature; synthesis of high-purity homopolymers. cmu.edu |

| Visible-Light-Induced ATRP | fac-[Ir(ppy)₃] or Eosin Y/CuBr₂ | High degree of temporal/spatial control; oxygen tolerance; synthesis of block copolymers. researchgate.netnih.govnih.gov |

| RAFT Polymerization | Dithiobenzoates, Trithiocarbonates | Excellent functional group tolerance; access to complex polymer architectures (stars, combs). acs.org |

Investigation of Alternative Derivatization Strategies on the Aromatic Ring

The 2-chloro-6-nitrophenyl moiety of the monomer is a versatile platform for chemical modification. The presence of a nitro group in the ortho position strongly activates the chlorine atom for nucleophilic aromatic substitution (SₙAr). libretexts.org This reactivity is a key feature that has yet to be fully exploited and offers a direct route to a diverse family of new functional monomers.

Future research should focus on a systematic exploration of SₙAr reactions using a variety of nucleophiles to replace the chlorine atom. This "post-synthesis modification" of the monomer would generate a library of novel acrylates with different functionalities, which could then be polymerized to yield materials with a wide range of properties.

Potential Nucleophilic Reagents and Resulting Functionalities:

Amines (R-NH₂): Reaction with primary or secondary amines would introduce amino groups, which can impart pH-responsiveness, improve adhesion, or serve as sites for further conjugation.

Alkoxides (R-O⁻): Substitution with alkoxides would yield ether linkages, potentially altering the polymer's solubility, thermal properties, and refractive index. Using functionalized alcohols (e.g., those containing azide (B81097), alkyne, or other reactive handles) would produce monomers ready for "click" chemistry.

Thiols (R-S⁻): Thiolates would lead to the formation of thioethers, which can enhance the refractive index of the resulting polymer and introduce a site known for its interaction with heavy metals.

Azide (N₃⁻): The introduction of an azide group would create a highly valuable monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the straightforward conjugation of the resulting polymers to other molecules or surfaces.

The general mechanism for this derivatization is the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. youtube.comyoutube.com The strong electron-withdrawing effect of the ortho-nitro group is crucial for stabilizing this intermediate. libretexts.org

The table below outlines potential derivatization pathways.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Polymer Properties/Applications |

| Amine | Propylamine, Piperidine | Secondary/Tertiary Amine | pH-responsive materials, metal chelation. |

| Alkoxide | Sodium methoxide, Propargyl alcohol | Ether, Terminal Alkyne | Modified thermal properties, "Clickable" polymers. |

| Thiolate | Sodium thiophenoxide | Thioether | High refractive index materials, sensors. |

| Azide | Sodium azide | Azide | "Clickable" polymers for bioconjugation and material science. youtube.com |

Advanced Computational Modeling for Predictive Polymerization Outcomes

To accelerate the development and optimization of polymers derived from this compound and its derivatives, advanced computational modeling should be employed. rsc.org Computational chemistry can provide deep insights into reaction mechanisms, kinetics, and structure-property relationships, reducing the need for extensive trial-and-error experimentation. acs.org

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for investigating the electronic structure and reactivity of monomers and propagating radicals. acs.org Future research should utilize DFT to:

Model the propagation kinetics (kₚ) and termination kinetics (kₜ) of the free-radical polymerization of this compound. researchgate.net

Predict how different substituents on the aromatic ring (from the derivatization strategies in 7.2) affect monomer reactivity and the stereochemistry (tacticity) of the resulting polymer chain. acs.org

Calculate the activation barriers for polymerization, providing a theoretical basis for selecting optimal reaction conditions.

Kinetic Modeling: Mathematical models can be developed to simulate the kinetics of polymerization processes. rsc.org By integrating rate coefficients obtained from DFT or experimental studies, these models can predict the evolution of monomer conversion, molecular weight distribution, and polymer composition over time. researchgate.net Such predictive models are invaluable for process optimization and scale-up. hereon.de The use of software like Predici, which combines reaction kinetics with heat transfer models, could be particularly beneficial for understanding and controlling these exothermic polymerizations. hereon.de

The integration of computational modeling with machine learning represents a cutting-edge direction. By training models on data from simulations and experiments, it may become possible to predict polymerization outcomes for novel monomers with high accuracy. rsc.orgresearchgate.net

The table below details computational approaches and their specific research goals.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculate transition state energies for propagation and termination. | Rate constants (kₚ, kₜ), structure-reactivity relationships, polymer tacticity. acs.orgacs.org |

| Reactive Force Fields (ReaxFF) | Simulate polymerization dynamics at larger scales. | Network structure, mechanical properties of cross-linked systems. escholarship.org |

| Kinetic Modeling (e.g., Predici) | Simulate batch or continuous polymerization processes. | Monomer conversion vs. time, molecular weight distribution, process safety parameters. rsc.orghereon.de |

| Machine Learning | Correlate monomer structure with kinetic data. | Predictive models for polymerization rates of new derivative monomers. researchgate.net |

Integration into Complex Supramolecular Polymer Systems (Focus on synthetic strategies)

Supramolecular chemistry offers a paradigm for creating dynamic and responsive materials by assembling components through non-covalent interactions such as hydrogen bonding, host-guest interactions, and π-π stacking. nih.gov The functional groups on the this compound monomer and its derivatives provide ideal handles for designing polymers that can be integrated into such complex systems.

The synthetic strategy would involve creating polymers that bear specific recognition motifs. The nitro group itself can act as a hydrogen bond acceptor or participate in interactions with electron-rich aromatic hosts. researchgate.net

Synthetic Strategies:

Post-Polymerization Modification: A well-defined polymer of this compound, synthesized via CRP, could be chemically modified. For instance, the chloro group could be substituted with a nucleophile that is also a known supramolecular building block (e.g., a ureidopyrimidinone (UPy) precursor or a Hamilton receptor). This would yield a polymer chain decorated with self-assembling units.

Polymerization of a Supramolecular Monomer: A derivatized monomer (as described in 7.2) could be designed to already contain a host or guest moiety. For example, the chloro group could be replaced by a molecule that binds strongly within the cavity of a macrocycle like a cyclodextrin (B1172386) or calixarene. nih.gov Polymerization of this "supramonomer" would result in a polymer where each repeating unit can participate in host-guest chemistry.

Block Copolymer Self-Assembly: A block copolymer could be synthesized, with one block being poly[this compound] and the other block being a polymer known to form strong supramolecular assemblies (e.g., a polymer with guanine (B1146940) or cytosine side groups). proquest.com The interplay between the blocks would drive the self-assembly into higher-order structures.

These strategies would enable the creation of novel materials where the properties are governed by reversible, non-covalent bonds, leading to applications in self-healing materials, injectable gels, and responsive coatings. tue.nl The focus should remain on the synthetic pathways to achieve these complex architectures.

Q & A

Q. How can researchers safely handle (2-Chloro-6-nitrophenyl)methyl acrylate given its reactivity and hazards?

- Methodological Answer : Due to its structural similarity to methyl acrylate, which is flammable and reactive, handling requires strict safety protocols. Use flame-resistant lab equipment, chemical-resistant gloves (e.g., nitrile), and fume hoods to avoid inhalation or skin contact. Storage should be in a cool, ventilated area away from ignition sources. Monitor for symptoms of exposure (e.g., respiratory irritation, skin rash) and implement emergency procedures for spills or fires .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Combine solid-state NMR to confirm the integrity of the chloro-nitrophenyl substituent, in-situ FTIR spectroscopy to track functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability. High-performance liquid chromatography (HPLC) with UV detection can quantify purity, leveraging the nitro group’s strong absorbance at ~300 nm .

Q. How should researchers design copolymerization experiments using this compound to tailor polymer properties?